Cas no 14429-43-7 ((R)-2-Acetamido-2-cyclohexylacetic acid)

(R)-2-Acetamido-2-cyclohexylacetic acid is a chiral carboxylic acid derivative featuring a cyclohexyl substituent and an acetamido functional group. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the preparation of enantiomerically pure compounds. The cyclohexyl moiety enhances lipophilicity, which can be advantageous in drug design for improved membrane permeability. This compound is commonly utilized in peptide mimetics and as a building block for bioactive molecules. Its well-defined chiral center ensures high stereochemical control in synthetic routes, making it a preferred choice for researchers requiring precise molecular architecture. Suitable for use under standard laboratory conditions, it offers consistent reactivity and stability.
(R)-2-Acetamido-2-cyclohexylacetic acid structure
14429-43-7 structure
Product name:(R)-2-Acetamido-2-cyclohexylacetic acid
CAS No:14429-43-7
MF:C10H17NO3
Molecular Weight:199.24688
MDL:MFCD09991565
CID:134949
PubChem ID:10921523

(R)-2-Acetamido-2-cyclohexylacetic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-Acetamido-2-cyclohexylacetic acid
    • (R)-Acetylamino-cyclohexyl-acetic acid
    • (R)-Acetylaminocyclohexylaceticacid
    • Cyclohexaneacetic acid,a-(acetylamino)-, (aR)-
    • (2R)-2-acetamido-2-cyclohexyl-acetic acid
    • (2R)-Acetamido(cyclohexyl)acetic acid
    • Cyclohexaneacetic acid, alpha-(acetylamino)-, (alphaR)-
    • SCHEMBL3285856
    • (2R)-2-acetamido-2-cyclohexylacetic acid
    • CS-0172000
    • CVVVAKVOCWNDLJ-SECBINFHSA-N
    • (R)-Acetylamino-cyclohexyl-acetic
    • A848288
    • (R)-(Acetylamino)(cyclohexyl)acetic acid
    • EN300-5257189
    • (2R)-2-cyclohexyl-2-acetamidoacetic acid
    • (R)-2-Acetamido-2-cyclohexylaceticacid
    • 14429-43-7
    • AS-67385
    • (R)-Acetylaminocyclohexyl acetic acid
    • AKOS022172458
    • DTXSID60448404
    • MDL: MFCD09991565
    • インチ: InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m1/s1
    • InChIKey: CVVVAKVOCWNDLJ-SECBINFHSA-N
    • SMILES: CC(N[C@@H](C(O)=O)C1CCCCC1)=O

計算された属性

  • 精确分子量: 199.12091
  • 同位素质量: 199.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • XLogP3: 1.5

じっけんとくせい

  • 密度みつど: 1.134
  • Boiling Point: 428.641°C at 760 mmHg
  • フラッシュポイント: 213.035°C
  • Refractive Index: 1.497
  • PSA: 66.4
  • LogP: 1.54690

(R)-2-Acetamido-2-cyclohexylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R940774-100mg
R-Acetylamino-cyclohexyl-aceticacid
14429-43-7 95%
100mg
¥446.40 2022-08-31
Key Organics Ltd
AS-67385-250MG
(2R)-2-cyclohexyl-2-acetamidoacetic acid
14429-43-7 >95%
0.25g
£341.00 2023-06-14
Chemenu
CM127445-1g
(R)-2-acetamido-2-cyclohexylacetic acid
14429-43-7 97%
1g
$354 2021-06-09
Key Organics Ltd
AS-67385-100MG
(2R)-2-cyclohexyl-2-acetamidoacetic acid
14429-43-7 >95%
100mg
£174.81 2025-02-08
Chemenu
CM127445-1g
(R)-2-acetamido-2-cyclohexylacetic acid
14429-43-7 97%
1g
$*** 2023-03-30
AstaTech
50348-0.25/G
(R)-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID
14429-43-7 97%
0.25g
$286 2023-09-17
Enamine
EN300-5257189-0.05g
(2R)-2-cyclohexyl-2-acetamidoacetic acid
14429-43-7
0.05g
$563.0 2023-05-25
A2B Chem LLC
AA71408-250mg
(R)-Acetylamino-cyclohexyl-acetic acid
14429-43-7 97%
250mg
$142.00 2024-04-20
Key Organics Ltd
AS-67385-0.25g
(2R)-2-cyclohexyl-2-acetamidoacetic acid
14429-43-7 >95%
0.25g
£276.00 2025-02-08
eNovation Chemicals LLC
D762827-1g
Cyclohexaneacetic acid, a-(acetylamino)-, (aR)-
14429-43-7 95%
1g
$595 2025-02-18

(R)-2-Acetamido-2-cyclohexylacetic acid 関連文献

(R)-2-Acetamido-2-cyclohexylacetic acidに関する追加情報

Introduction to (R)-2-Acetamido-2-cyclohexylacetic Acid (CAS No. 14429-43-7)

(R)-2-Acetamido-2-cyclohexylacetic acid, identified by its Chemical Abstracts Service number CAS No. 14429-43-7, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This molecule, characterized by its chiral center and amide functional group, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry.

The structural uniqueness of (R)-2-Acetamido-2-cyclohexylacetic acid lies in its combination of an acetamide moiety and a cyclohexyl group, which imparts both solubility and stability. These properties make it an invaluable intermediate in the synthesis of various pharmacologically active compounds. The enantiomeric purity of this compound, specifically the (R)-configuration, is crucial for ensuring the efficacy and safety of derived pharmaceuticals.

In recent years, advancements in synthetic methodologies have enabled more efficient production of (R)-2-Acetamido-2-cyclohexylacetic acid. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in achieving high enantiomeric excess. These methods not only improve yield but also minimize environmental impact, aligning with the growing emphasis on green chemistry principles.

The pharmaceutical industry has leveraged the versatility of (R)-2-Acetamido-2-cyclohexylacetic acid in the development of novel therapeutic agents. Its amide group serves as a key pharmacophore, facilitating interactions with biological targets. For instance, derivatives of this compound have shown promise in treating inflammatory diseases by modulating enzyme activity and protein-protein interactions.

Recent studies have highlighted the potential of (R)-2-Acetamido-2-cyclohexylacetic acid as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The cyclohexyl group in this compound enhances metabolic stability, making it an attractive scaffold for drug design. Researchers have successfully incorporated it into molecules that target cancer pathways, demonstrating its therapeutic potential.

The chemical synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid involves multi-step reactions that require precise control over reaction conditions. The use of chiral auxiliaries or catalysts ensures the retention of stereochemistry throughout the synthesis. This meticulous approach is essential for producing pharmaceutical-grade material that meets stringent regulatory standards.

In addition to its pharmaceutical applications, (R)-2-Acetamido-2-cyclohexylacetic acid finds utility in materials science and industrial chemistry. Its unique structural features make it a valuable precursor for specialty polymers and coatings that exhibit enhanced durability and functionality. The growing demand for high-performance materials has further increased interest in this compound.

The future prospects for (R)-2-Acetamido-2-cyclohexylacetic acid are promising, with ongoing research exploring new synthetic routes and applications. Innovations in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with tailored properties. These advancements will likely expand its role in drug development and beyond.

In conclusion, (R)-2-Acetamido-2-cyclohexylacetic acid (CAS No. 14429-43-7) represents a cornerstone compound in modern chemical research. Its structural complexity, coupled with its functional diversity, makes it indispensable in pharmaceuticals, materials science, and industrial applications. As scientific understanding progresses, the full potential of this molecule will continue to unfold, driving innovation across multiple disciplines.

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